

Application Notes and Protocols for the Murine C1498 Cell Line

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Compound of Interest

Compound Name: R1498

Cat. No.: B15494717

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The C1498 cell line, sometimes erroneously referred to as **R1498**, is a well-established murine model for acute myeloid leukemia (AML).[1][2][3] Originating from a spontaneous tumor in a C57BL/6 mouse, this cell line is a valuable tool for in vitro and in vivo studies of AML biology, immunotherapy, and drug efficacy.[1][4] C1498 cells are characterized as lymphoblasts and exhibit a blast-like morphology.[4] When injected into syngeneic C57BL/6 mice, they can establish an aggressive leukemia, making them suitable for preclinical research.[1][3][5]

Quantitative Data Summary

The following table summarizes key quantitative data for the C1498 cell line, compiled from various sources. This information is crucial for experimental planning and execution.

Parameter	Value	Source
Cell Type	Lymphoblast	
Morphology	Blast-like, high nucleo-cytoplasmic ratio, 3-5 nucleoli, perinuclear halo, numerous vacuoles, basophilic cytoplasm	[4]
Disease	Acute Myeloid Leukemia (AML)	[1][2][3]
Origin	Spontaneous tumor in a female C57BL/6 mouse	[1][4]
Biosafety Level	1	[6]
Subculture Seeding Density	1 to 3 x 10 ⁵ viable cells/mL	[6]
Saturation Density	1 to 2 x 10 ⁶ viable cells/mL	[6]
In Vivo Injection Dose (Intravenous)	10 ⁷ cells/mL in PBS	[4]
Resistance	Resistant to 0.1 mM cortisol	[6]

Experimental Protocols

Protocol for Thawing and Culturing C1498 Cells

This protocol details the steps for reviving cryopreserved C1498 cells and maintaining them in culture.

Materials:

- C1498 cells (cryopreserved vial)
- Complete growth medium:
 - DMEM (ATCC-formulated, Catalog No. 30-2002) or RPMI 1640 medium[4]
 - 10% Fetal Bovine Serum (FBS)

- (For RPMI) 5 ml penicillin (100 U/ml)-streptomycin (100 µg/ml), 500 µl of 50 mM β-mercaptoethanol, 5 ml of HEPES, 5 ml of non-essential amino acids, and 5 ml of sodium pyruvate to 500 ml of RPMI medium.[4]
- 75 cm² tissue culture flask
- 37°C water bath
- 70% ethanol
- Centrifuge
- 15 mL conical tubes
- Incubator (37°C, 5% CO₂)

Procedure:

- Preparation: Pre-warm the complete growth medium to 37°C. Place the culture flask with medium in the incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).
- Thawing: Quickly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should be rapid (approximately 2 minutes).[6] Keep the O-ring and cap out of the water to prevent contamination.
- Decontamination: Once thawed, wipe the outside of the vial with 70% ethanol.[6]
- Cell Transfer: Transfer the contents of the vial to a 15 mL conical tube containing 9.0 mL of pre-warmed complete culture medium.
- Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes. [6]
- Resuspension: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

- **Culturing:** Transfer the cell suspension to a 75 cm² tissue culture flask and incubate at 37°C in a 5% CO₂ atmosphere.
- **Maintenance:** Cultures can be maintained by adding fresh medium every 2 to 3 days or by splitting the culture. To subculture, centrifuge the cells and resuspend them in fresh medium at a concentration of 1 to 3 x 10⁵ viable cells/mL.[6]

Protocol for In Vivo Leukemia Model Establishment

This protocol describes the intravenous injection of C1498 cells into C57BL/6 mice to create a leukemia model.[4]

Materials:

- C1498 cells in culture
- Phosphate-Buffered Saline (PBS), sterile and cold
- 50 mL conical tubes
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan blue
- Syringes and needles for intravenous injection
- C57BL/6 mice (4-6 weeks old)[4]
- Mouse restrainer
- Laminar flow hood

Procedure:

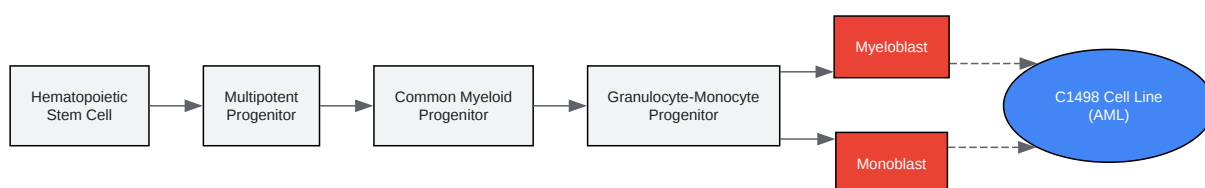
- **Cell Harvesting:** Harvest C1498 cells from culture by pipetting them into a 50 mL conical tube.

- **Washing:** Centrifuge the cells at 350 x g for 10 minutes.[4] Discard the supernatant and wash the cells twice with 10 mL of cold PBS, centrifuging after each wash.[4]
- **Cell Counting:** Resuspend the cell pellet in a known volume of PBS. Perform a cell count using a hemocytometer and trypan blue to determine cell viability.
- **Dose Preparation:** Prepare a final cell suspension of 10^7 cells/mL in sterile, cold PBS.[4] Place the cell suspension on ice.
- **Injection:** Place the mouse in a restrainer. Under sterile conditions in a laminar flow hood, intravenously inject the prepared C1498 cell suspension.
- **Monitoring:** Monitor the mice for signs of leukemia development, which may include weight loss, lethargy, and ruffled fur. The disease progression can be monitored by techniques such as bioluminescence imaging if the cells are engineered to express luciferase.[5]

Visualizations

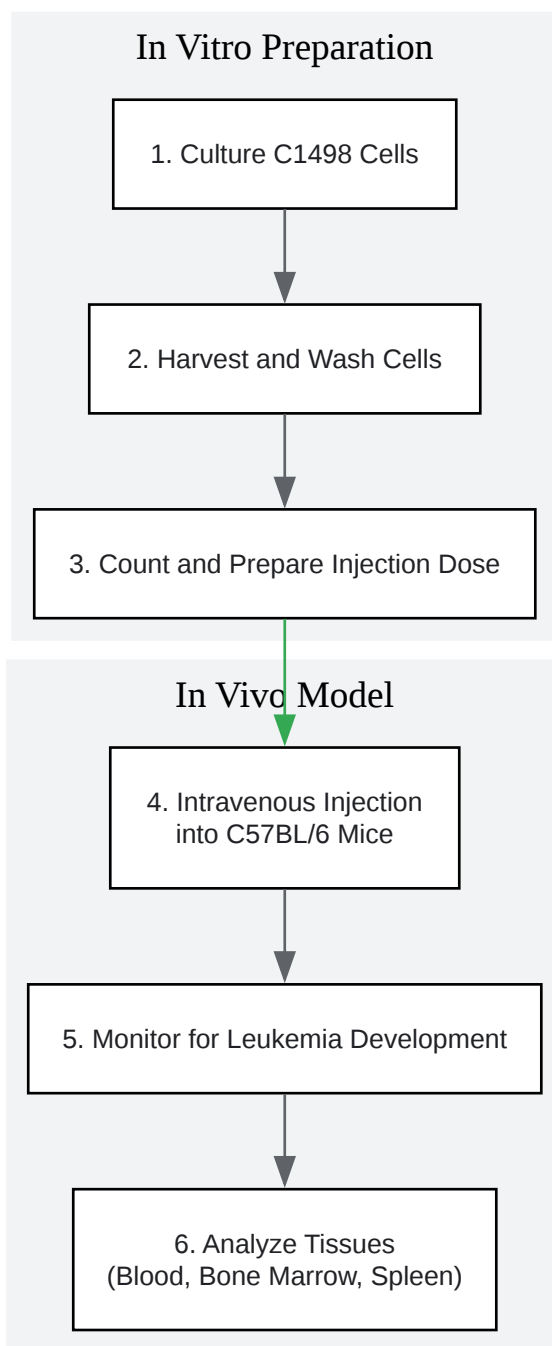
Signaling and Experimental Workflows

The following diagrams illustrate key conceptual and experimental flows related to the use of the C1498 cell line.



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Caption: Hematopoietic lineage context of the C1498 AML cell line.



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Caption: Experimental workflow for the C1498 in vivo leukemia model.

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